molecular formula C9H13ClO2 B8097746 Methyl 6-chlorospiro[3.3]heptane-2-carboxylate

Methyl 6-chlorospiro[3.3]heptane-2-carboxylate

Cat. No.: B8097746
M. Wt: 188.65 g/mol
InChI Key: ZLUUOZKJQXRPQF-UHFFFAOYSA-N
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Description

Methyl 6-chlorospiro[3.3]heptane-2-carboxylate is an organic compound with the molecular formula C9H13ClO2. It is a spiro compound, characterized by a unique structure where two rings are connected through a single atom.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 6-chlorospiro[3.3]heptane-2-carboxylate typically involves the reaction of 6-chlorospiro[3.3]heptane-2-carboxylic acid with methanol in the presence of a catalyst. The reaction is carried out under reflux conditions to ensure complete esterification .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. The reaction is typically conducted in large reactors with precise control over temperature and pressure .

Chemical Reactions Analysis

Types of Reactions

Methyl 6-chlorospiro[3.3]heptane-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Methyl 6-chlorospiro[3.3]heptane-2-carboxylate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of Methyl 6-chlorospiro[3.3]heptane-2-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 6-bromospiro[3.3]heptane-2-carboxylate
  • Methyl 6-fluorospiro[3.3]heptane-2-carboxylate
  • Methyl 6-iodospiro[3.3]heptane-2-carboxylate

Uniqueness

Methyl 6-chlorospiro[3.3]heptane-2-carboxylate is unique due to its specific chlorine substitution, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for certain applications where other similar compounds may not be as effective .

Properties

IUPAC Name

methyl 2-chlorospiro[3.3]heptane-6-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13ClO2/c1-12-8(11)6-2-9(3-6)4-7(10)5-9/h6-7H,2-5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLUUOZKJQXRPQF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CC2(C1)CC(C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13ClO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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